Cas no 129686-16-4 (6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one)
6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
- 6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one
- 6-Bromo-3,4-dihydro-1H-[1,8]naphthyrid-2-one
- 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-on
- 6-BROMO-3,4-DIHYDRO-1,8-NAPHTHYRIDIN-2(1H)-ONE
- 6-bioMo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
- 1,8-Naphthyridin-2(1H)-one,6-broMo-3,4-dihydro-
- 6-broMo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one
- 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine
- 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one
- VJEOGGNIBLORIJ-UHFFFAOYSA-N
- A2701
- DTXSID10455087
- SY009000
- J-518354
- AM20050755
- CX1037
- Z1269140002
- 6-Bromo-3 pound not4-dihydro-1H-[1 pound not8]naphthyridin-2-one
- SCHEMBL725492
- 6-bromo3,4-dihydro-1h-1,8-naphthyridin-2-one
- AB22237
- BCP10147
- FT-0602174
- 129686-16-4
- 1,8-Naphthyridin-2(1H)-one, 6-bromo-3,4-dihydro-
- MFCD05664027
- AKOS015834745
- EN300-7361310
- CS-W019255
- FS-2797
-
- MDL: MFCD05664027
- Inchi: 1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12)
- InChI Key: VJEOGGNIBLORIJ-UHFFFAOYSA-N
- SMILES: BrC1C=NC2=C(C=1)CCC(N2)=O
Computed Properties
- Exact Mass: 225.97400
- Monoisotopic Mass: 225.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42A^2
- XLogP3: 1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.6±0.1 g/cm3
- Melting Point: 265-267°C
- Boiling Point: 398.2°C at 760 mmHg
- Flash Point: 194.6±27.9 °C
- Refractive Index: 1.606
- PSA: 41.99000
- LogP: 1.86680
- Vapor Pressure: No data available
6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H302 (100%) H312 (100%) H315 (100%)
- Storage Condition:Inert atmosphere,Room Temperature
6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM121877-5g |
6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one |
129686-16-4 | 95%+ | 5g |
$72 | 2024-08-02 | |
| Chemenu | CM121877-10g |
6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one |
129686-16-4 | 95%+ | 10g |
$131 | 2024-08-02 | |
| Chemenu | CM121877-25g |
6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one |
129686-16-4 | 95%+ | 25g |
$264 | 2024-08-02 | |
| Apollo Scientific | OR16671-1g |
6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one |
129686-16-4 | 97% | 1g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR16671-5g |
6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one |
129686-16-4 | 97% | 5g |
£42.00 | 2025-02-19 | |
| TRC | B684035-100mg |
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one |
129686-16-4 | 100mg |
$ 58.00 | 2023-09-08 | ||
| TRC | B684035-250mg |
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one |
129686-16-4 | 250mg |
$ 104.00 | 2023-09-08 | ||
| TRC | B684035-1g |
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one |
129686-16-4 | 1g |
$ 242.00 | 2023-09-08 | ||
| TRC | B684035-2g |
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one |
129686-16-4 | 2g |
$ 425.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842978-1g |
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one |
129686-16-4 | 95% | 1g |
275.40 | 2021-05-17 |
6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one
Introduction to 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one (CAS No. 129686-16-4)
6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one, identified by its CAS number 129686-16-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the naphthyridine class, a structural framework that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of a bromine substituent at the 6-position and the specific hydrogenation at the 4,8 positions contribute to its unique chemical properties, making it a valuable scaffold for further derivatization and functionalization in drug discovery programs.
The structural motif of 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one is characterized by a fused bicyclic system consisting of a pyridine ring connected to a pyrimidine ring. This arrangement imparts distinct electronic and steric properties that can be exploited in designing molecules with targeted biological interactions. The bromine atom, in particular, serves as a versatile handle for further chemical modifications via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups and the exploration of novel pharmacophores.
In recent years, there has been growing interest in naphthyridine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of these compounds as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents. The 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one scaffold has been explored in several high-throughput screening campaigns and virtual docking studies aimed at identifying lead compounds for drug development. Its molecular architecture allows for optimal binding to biological targets, making it an attractive candidate for further optimization.
One of the most compelling aspects of 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one is its role as a precursor in the synthesis of more complex molecules with enhanced pharmacological profiles. Researchers have leveraged its structural features to develop analogs with improved solubility, bioavailability, and target specificity. For instance, modifications at the 2-position of the naphthyridine core have been shown to modulate binding affinity and metabolic stability. These findings underscore the importance of 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one as a building block in medicinal chemistry.
The brominated derivative also exhibits interesting photophysical properties, which have been investigated in the context of photodynamic therapy and optoelectronic applications. The presence of electron-withdrawing groups like bromine can influence the excited state behavior of these molecules, leading to phenomena such as fluorescence or phosphorescence. This has opened up avenues for exploring 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one in materials science and nanotechnology.
From a synthetic chemistry perspective, 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one represents an excellent example of how strategic functionalization can enhance reactivity and utility. The compound’s amenability to various transformations makes it a cornerstone in synthetic protocols aimed at constructing more intricate molecular architectures. Advances in catalytic methods have further streamlined its preparation and derivatization, facilitating rapid access to libraries of naphthyridine-based compounds for screening purposes.
The pharmaceutical industry has taken note of these attributes, with several companies incorporating 6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one into their drug discovery pipelines. Its incorporation into clinical candidates underscores its potential as a viable therapeutic agent or intermediate. Collaborative efforts between academia and industry are ongoing to explore new derivatives with improved pharmacokinetic profiles and therapeutic efficacy.
Future research directions may focus on expanding the chemical space around this scaffold by introducing additional substituents or exploring different regioisomers. Computational modeling techniques will continue to play a crucial role in predicting the biological activity of novel derivatives before they are synthesized in the laboratory. This interdisciplinary approach ensures that resources are allocated efficiently towards compounds with the highest likelihood of success.
In summary,6-bromo-4,8-dihydro-3H-1,8-naphthyridin-2-one (CAS No. 129686-16-4) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features enable diverse chemical modifications and biological applications, making it an indispensable tool for medicinal chemists and materials scientists alike. As our understanding of its properties grows,so too does its importance as a key intermediate in the development of novel drugs and advanced materials.
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